molecular formula C17H19N3O4S B3000330 (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone CAS No. 2097890-43-0

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone

Cat. No.: B3000330
CAS No.: 2097890-43-0
M. Wt: 361.42
InChI Key: AIZIECPDKXQNDH-UHFFFAOYSA-N
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Description

The compound "(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone" is a heterocyclic molecule featuring a pyrrolidine core substituted with a 1,2,4-oxadiazole ring, a phenyl group, and a sulfone-modified tetrahydrothiophene moiety. Its structural complexity arises from the integration of multiple pharmacophores:

  • 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle known for enhancing metabolic stability and binding affinity in drug design .
  • Pyrrolidine: A five-membered amine ring that contributes to conformational rigidity and bioavailability.
  • 1,1-Dioxidotetrahydrothiophene: A sulfone-containing saturated thiophene derivative, which increases polarity and may influence solubility and target interactions.

Properties

IUPAC Name

(1,1-dioxothiolan-3-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-17(13-6-7-25(22,23)10-13)20-8-14(12-4-2-1-3-5-12)15(9-20)16-18-11-24-19-16/h1-5,11,13-15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZIECPDKXQNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its synthesis and structure.

Chemical Structure and Properties

The compound features several key structural components:

  • Oxadiazole ring : Known for its pharmacological relevance.
  • Pyrrolidine ring : Provides a chiral center which can influence biological activity.
  • Thiophene moiety : Often associated with various biological activities.

The molecular formula is C17H15N3O3C_{17}H_{15}N_{3}O_{3} with a molecular weight of 309.32 g/mol. The presence of these functional groups suggests a diverse range of interactions within biological systems.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains. The oxadiazole moiety is particularly noted for its ability to inhibit bacterial growth, possibly through interference with metabolic pathways essential for bacterial survival .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructure FeaturesBiological Activity
5-(4-Methylphenyl)-3-thiazolylThiazole ringAntimicrobial
2-Amino-thiazoleThiazole ringAnticancer

Anticancer Activity

The anticancer potential of the compound has been explored through various studies. For example, certain oxadiazole derivatives have demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). One study reported that specific derivatives exhibited IC50 values comparable to standard chemotherapeutics like 5-Fluorouracil .

Case Study: Inhibition of Thymidylate Synthase
In a study evaluating anticancer activity, compounds derived from oxadiazoles were tested for their ability to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. Notably, compounds showed IC50 values significantly lower than those of established drugs, indicating strong potential as lead compounds in cancer therapy .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound's potential as an anti-inflammatory agent has been investigated. Studies have shown that related oxadiazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. For instance, one derivative demonstrated potent COX inhibition with an IC50 value significantly lower than that of Indomethacin, a common anti-inflammatory medication .

Synthesis and Research Findings

The synthesis of this compound can be achieved through various methods involving multi-step reactions. The structural complexity allows for the development of synthetic pathways that can yield various derivatives with potentially enhanced biological activities.

Research Progress

Recent studies have focused on synthesizing new derivatives and evaluating their biological activities across different assays. For example:

  • Antimycobacterial Activity : Compounds similar to the target compound were tested against Mycobacterium tuberculosis and showed promising results .
  • Analgesic Activity : Some derivatives displayed significant analgesic effects in animal models when compared to standard analgesics .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Pyrrolidine + oxadiazole 4-phenyl, 1,1-dioxidotetrahydrothiophen-3-yl C₁₈H₂₀N₃O₃S ~365.43 Sulfone group enhances polarity; phenyl may improve lipophilicity
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone Pyrrolidine + oxadiazole Thiophen-2-yl C₁₁H₁₁N₃O₂S 249.29 Thiophene instead of sulfone; lower molecular weight
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione Oxadiazole Pyrimidinylthio-methyl C₇H₆N₄OS₂ 226.28 Thione group increases reactivity; lacks pyrrolidine core
2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine + chromenone Fluorophenyl, thiazolyl C₂₉H₂₂F₂N₆O₂S 556.59 Multicyclic; fluorinated groups enhance metabolic stability

Key Observations:

Sulfone vs. This modification could enhance aqueous solubility but reduce membrane permeability.

Oxadiazole Derivatives : Compounds such as those in highlight the versatility of oxadiazole rings in medicinal chemistry, though the absence of a pyrrolidine core in these analogs limits direct functional comparisons.

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